Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate is a heterocyclic compound that features both oxazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The oxazole ring is known for its biological activities, while the pyrimidine ring is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate typically involves the formation of the oxazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate with an oxazole derivative can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium phenoxide, dimethylamine, and potassium fluoride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolone derivatives, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Mechanism of Action
The mechanism of action of Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate: This compound also features a pyrimidine ring but has different substituents that confer unique biological activities.
2-(2,6-Dichlorophenylamino)-phenyl methyl-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: This compound contains an oxazole ring and exhibits antibacterial properties.
The uniqueness of this compound lies in its specific combination of oxazole and pyrimidine rings, which provides a versatile scaffold for the development of new bioactive molecules.
Properties
Molecular Formula |
C10H9N3O3 |
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Molecular Weight |
219.20 g/mol |
IUPAC Name |
ethyl 2-(1,3-oxazol-5-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)7-3-12-9(13-4-7)8-5-11-6-16-8/h3-6H,2H2,1H3 |
InChI Key |
AZIYFWMDLPDXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CN=CO2 |
Origin of Product |
United States |
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